6-Methyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
6-methyl-2-(3-phenylsulfanylpropanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S2/c1-12-7-8-14-15(11-12)25-19(17(14)18(20)23)21-16(22)9-10-24-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3,(H2,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVAUNIOIAFQMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Molecular Formula
- Molecular Weight : 365.46 g/mol
- Chemical Structure : The compound features a tetrahydrobenzo[b]thiophene core, substituted with a methyl group, a phenylthio group, and an amide functional group.
Anticancer Activity
Research indicates that compounds with similar structures to 6-Methyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide exhibit significant anticancer properties. A study on related tetrahydrobenzo[b]thiophenes demonstrated their ability to inhibit cancer cell proliferation by inducing cell cycle arrest in the G2/M phase. This effect was attributed to the inhibition of tubulin polymerization, leading to disrupted mitotic processes .
The proposed mechanism involves:
- Inhibition of Tubulin Polymerization : Similar compounds have shown to interfere with microtubule dynamics, which is crucial for cell division.
- Induction of Apoptosis : Compounds in this class can trigger apoptotic pathways in cancer cells, promoting programmed cell death.
Antimicrobial Properties
Compounds derived from tetrahydrobenzo[b]thiophenes have also been evaluated for antimicrobial activity. In vitro studies have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Study 1: Antiproliferative Effects
A study published in the Baghdad Science Journal evaluated several tetrahydrobenzo[b]thiophene derivatives for their antiproliferative effects on cancer cell lines. The most active compounds resulted in a significant increase in the sub-G1 population, indicating apoptosis. The study highlighted that modifications on the thiophene ring significantly influenced biological activity .
Study 2: Antimicrobial Activity Assessment
In another study assessing antimicrobial properties, derivatives of tetrahydrobenzo[b]thiophenes were screened against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications enhanced antibacterial activity significantly compared to standard antibiotics .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties, synthesized or referenced in the provided evidence:
Key Structural and Functional Differences :
In contrast, phenylsulfonyl (Analog 1) increases polarity and may reduce membrane permeability . Trimethoxybenzamido (Analog 2) introduces three methoxy groups, significantly boosting H-bond acceptor count (7 vs. 2 in the target compound) and solubility, which could enhance bioavailability . Ureido substituents (Analog 4) are associated with strong hydrogen-bonding and enzyme inhibition, as seen in sEHIs with sub-100 nM IC₅₀ values .
Core Modifications: Replacement of carboxamide (target compound) with ethyl ester (Analogs 3 and 4) reduces hydrogen-bond donor capacity but improves metabolic stability. Esters are often prodrug forms, hydrolyzed in vivo to active acids .
Synthetic Routes: The target compound’s synthesis likely parallels methods in and , involving amidation of a 2-amino-tetrahydrobenzo[b]thiophene precursor with 3-(phenylthio)propanoyl chloride. Analog 2 (trimethoxybenzamido) was synthesized via benzoylation, while Analog 4 employed urea-forming reagents under mild conditions .
Biological Implications: sEHI Activity: Analog 4’s ureido group and ester functionality align with pharmacophore models for sEH inhibition, suggesting the target compound’s phenylthio group may offer a unique binding profile . Antioxidant Potential: Thiophene derivatives with electron-rich substituents (e.g., hydroxyl or methoxy groups) show radical-scavenging activity, as seen in ’s furan-containing analogs .
Q & A
Basic Research Questions
Q. What is the core structural framework of this compound, and how do its functional groups influence reactivity in medicinal chemistry?
- Answer : The compound features a tetrahydrobenzo[b]thiophene core with a methyl group at position 6, a phenylthio-propanamido substituent at position 2, and a carboxamide at position 3. The phenylthio group enhances lipophilicity and potential enzyme inhibition via sulfur interactions, while the carboxamide facilitates hydrogen bonding with biological targets. The tetrahydrobenzo[b]thiophene scaffold is structurally rigid, influencing conformational stability during receptor binding .
Q. What are the standard synthetic routes for this compound, and what parameters critically affect yield and purity?
- Answer : Synthesis typically involves:
- Step 1 : Formation of the tetrahydrobenzo[b]thiophene core via Gewald reaction or cyclocondensation (e.g., using 2-amino precursors and aldehydes under reflux in ethanol) .
- Step 2 : Introduction of the phenylthio-propanamido group via nucleophilic substitution or coupling reactions (e.g., using DMF/DMSO as solvents at 60–80°C for optimal solubility) .
- Critical parameters :
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve intermediate stability.
- Temperature control : Excessive heat (>100°C) may degrade the thiophene ring.
- Purification : Reverse-phase HPLC (MeCN:H₂O gradient) resolves regioisomeric byproducts .
Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?
- Answer :
- 1H/13C NMR : Assigns proton environments (e.g., δ 1.35–2.72 ppm for methyl/tetrahydro protons) and confirms carboxamide formation (δ ~166 ppm) .
- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
- LC-MS/HRMS : Validates molecular weight (e.g., [M+H]+ ion) and detects impurities (<1% by area normalization) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. antitumor efficacy)?
- Answer : Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., MIC for antimicrobials vs. IC50 for cytotoxicity) and use reference compounds (e.g., doxorubicin for antitumor assays) .
- Substituent effects : Compare analogs (e.g., replacing phenylthio with furan or cyclohexyl groups) to isolate structure-activity relationships (SAR) .
- Mechanistic studies : Use enzyme inhibition assays (e.g., tyrosinase or kinase targets) to confirm hypothesized pathways .
Q. What computational strategies can predict reactivity and guide synthesis optimization?
- Answer :
- Reaction Path Search : Quantum chemical calculations (DFT) model transition states to predict regioselectivity in sulfonamide coupling .
- Solvent Effect Modeling : COSMO-RS simulations optimize solvent choice (e.g., DMSO vs. ethanol) for intermediate solubility .
- Docking Studies : Molecular docking (AutoDock Vina) identifies binding poses with biological targets (e.g., tyrosine kinases) to prioritize derivatives .
Q. How to design experiments to elucidate the mechanism of enzyme inhibition for this compound?
- Answer :
- Kinetic Assays : Measure Michaelis-Menten parameters (Km, Vmax) under varying inhibitor concentrations to distinguish competitive/non-competitive inhibition .
- Mutagenesis Studies : Engineer enzyme mutants (e.g., cysteine-to-serine substitutions) to test sulfur-mediated interactions with the phenylthio group .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics (ΔH, ΔS) to validate computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
